molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No.: B1347063
CAS No.: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
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Description

4,4’-Isopropylidenedicyclohexanol, also known as 2,2-Bis(4-hydroxycyclohexyl)propane, is a chemical compound with the molecular formula C15H28O2. It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Scientific Research Applications

4,4’-Isopropylidenedicyclohexanol has a wide range of applications in scientific research:

Future Directions

The retrieved sources do not provide explicit information on the future directions of “4,4’-Isopropylidenedicyclohexanol”. However, its use in the synthesis of novel monomers and in the production of transparent and soluble polyimide films indicates potential applications in material science .

Biochemical Analysis

Biochemical Properties

4,4’-Isopropylidenedicyclohexanol plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the metabolism of bisphenol A derivatives. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, 4,4’-Isopropylidenedicyclohexanol can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .

Cellular Effects

The effects of 4,4’-Isopropylidenedicyclohexanol on various types of cells and cellular processes have been studied. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Isopropylidenedicyclohexanol has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4,4’-Isopropylidenedicyclohexanol exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also interact with transcription factors, resulting in changes in gene expression. For example, 4,4’-Isopropylidenedicyclohexanol can inhibit the activity of nuclear receptors, leading to altered expression of target genes involved in cellular metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Isopropylidenedicyclohexanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 4,4’-Isopropylidenedicyclohexanol can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4,4’-Isopropylidenedicyclohexanol vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects. For example, high doses of 4,4’-Isopropylidenedicyclohexanol have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have been observed, where certain dosages lead to significant changes in cellular and physiological functions .

Metabolic Pathways

4,4’-Isopropylidenedicyclohexanol is involved in metabolic pathways related to the metabolism of bisphenol A derivatives. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 4,4’-Isopropylidenedicyclohexanol can influence the levels of reactive oxygen species and other metabolites involved in oxidative stress response .

Transport and Distribution

Within cells and tissues, 4,4’-Isopropylidenedicyclohexanol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments such as the cytoplasm and nucleus. The distribution of 4,4’-Isopropylidenedicyclohexanol within tissues can vary depending on factors such as tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 4,4’-Isopropylidenedicyclohexanol can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4,4’-Isopropylidenedicyclohexanol can localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Isopropylidenedicyclohexanol is typically synthesized through the catalytic hydrogenation of 4,4’-isopropylidenediphenol (bisphenol A). The reaction involves the use of a catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation process converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of 4,4’-Isopropylidenedicyclohexanol .

Industrial Production Methods

In industrial settings, the production of 4,4’-Isopropylidenedicyclohexanol follows a similar hydrogenation process but on a larger scale. The reaction is carried out in a reactor equipped with hydrogen gas supply and a suitable catalyst. The reaction mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Isopropylidenedicyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Isopropylidenedicyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexane rings provide structural rigidity, which can affect the compound’s physical properties and interactions with other substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Isopropylidenedicyclohexanol is unique due to its fully hydrogenated cyclohexane rings, which provide different chemical and physical properties compared to its aromatic counterparts. This hydrogenation results in increased stability and reduced reactivity, making it suitable for specific applications where these properties are desired .

Properties

IUPAC Name

4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14,16-17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAMNGURPMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044993
Record name 4,4'-Propane-2,2-diyldicyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

80-04-6
Record name Hydrogenated bisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogenated bisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Isopropylidenedicyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8990
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Propane-2,2-diyldicyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenedicyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.132
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Record name HYDROGENATED BISPHENOL A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,4'-Isopropylidenedicyclohexanol (HBPA) incorporated into copolyimides?

A1: HBPA introduces desirable properties to the resulting copolyimide materials. Specifically, the nonplanar alicyclic structure of HBPA, along with the bulky trifluoromethyl groups present in the synthesized copolyimides, disrupt chain packing and reduce intermolecular forces [, ]. This results in enhanced solubility in both polar and low-boiling point solvents [, ], making the copolyimides easier to process and cast into films. Additionally, the incorporation of HBPA helps maintain good optical transparency in the resulting copolyimide films [].

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